4-Hydroxy-3-nitrobenzyl alcohol

Overview

Description

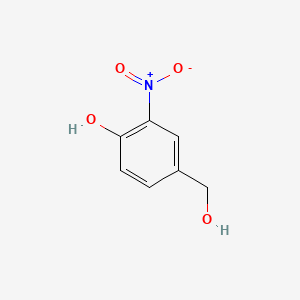

4-Hydroxy-3-nitrobenzyl alcohol is an organic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It is also known by its IUPAC name, 4-(Hydroxymethyl)-2-nitrophenol . This compound is characterized by a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

4-Hydroxy-3-nitrobenzyl alcohol can be synthesized through the reduction of 4-nitrobenzaldehyde . Common reducing agents used in this process include sodium borohydride (NaBH₄) and sodium bisulfite (NaHSO₃) . The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 4-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol .

In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction remains similar . The choice of reducing agent and solvent can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

The major products formed from these reactions include 4-hydroxy-3-nitrobenzaldehyde, 4-amino-3-hydroxybenzyl alcohol, and various substituted derivatives .

Scientific Research Applications

Chemical Properties and Characteristics

- CAS Number : 41833-13-0

- Melting Point : 97 °C

- Molecular Structure : This compound features a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a benzyl alcohol framework, which influences its reactivity and interaction with biological systems.

Biochemical Studies

4-Hydroxy-3-nitrobenzyl alcohol serves as a substrate in enzymatic reactions, particularly in studies involving alcohol dehydrogenase. Research has shown that it can act as a chromophoric substrate for probing catalytic mechanisms in enzymes like horse liver alcohol dehydrogenase. The compound's ability to undergo reversible transformations allows researchers to study enzyme kinetics and the formation of enzyme-substrate complexes through spectroscopic methods .

Environmental Chemistry

In environmental studies, this compound has been identified as a product of atmospheric reactions involving aromatic compounds. Its presence in secondary organic aerosol (SOA) formation has been documented, indicating its role in atmospheric chemistry and potential impacts on air quality. The compound contributes to the understanding of gas-particle partitioning phenomena and the yields of organic aerosols under varying conditions .

Synthetic Chemistry

The compound is utilized as a synthetic reagent in organic synthesis due to its nitrosylated phenolic structure. It is involved in various chemical reactions, including nitration and alkylation processes that are essential for producing more complex organic molecules . Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitrobenzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the hydroxyl group can be oxidized or reduced, leading to changes in the compound’s structure and reactivity . The nitro group can also participate in redox reactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

4-Hydroxy-3-nitrobenzyl alcohol can be compared to other similar compounds, such as:

4-Hydroxy-3-nitrophenylacetic acid: This compound has a similar structure but with an acetic acid group instead of a hydroxyl group.

4-Hydroxy-3-nitrobenzaldehyde: This compound is an oxidized form of this compound, with an aldehyde group replacing the hydroxyl group.

4-Amino-3-hydroxybenzyl alcohol: This compound is a reduced form of this compound, with an amino group replacing the nitro group.

The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which provide a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .

Biological Activity

4-Hydroxy-3-nitrobenzyl alcohol (C₇H₇NO₄) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and applications in research.

- Molecular Formula : C₇H₇NO₄

- Molecular Weight : 169.14 g/mol

- Melting Point : 97 °C

- CAS Number : 41833-13-0

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of drug development and as a biochemical probe. Its nitro group and hydroxyl functional groups contribute to its reactivity and interaction with biological systems.

1. Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. A study involving HSV-1-infected rats showed that the compound's concentration was significantly higher in infected tissues compared to controls, suggesting a possible role in modulating viral infections .

2. Enzymatic Interactions

The compound has been utilized as a substrate in enzymatic studies, particularly with horse liver alcohol dehydrogenase (LADH). It participates in the catalytic reduction processes, revealing insights into the enzyme's mechanism and the formation of enzyme-bound intermediates .

Synthesis and Derivatives

The synthesis of this compound typically involves the reduction of 3-nitrobenzaldehyde. Various methods have been reported for its preparation, including:

- Reduction with Sodium Borohydride : This method provides a straightforward approach to convert the aldehyde to the corresponding alcohol with high yields .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time | Remarks |

|---|---|---|---|

| NaBH₄ Reduction | 93-97 | 30 min | Efficient for aldehydes |

| Catalytic Hydrogenation | Variable | Hours | Requires specific catalysts |

| Lithium Aluminum Hydride | High | Variable | More reactive but less selective |

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various compounds, this compound was tested against HSV-1. The results indicated that administration of this compound resulted in significant viral load reduction in infected rats compared to control groups, highlighting its potential as an antiviral agent .

Case Study 2: Enzyme Kinetics

Another investigation focused on the kinetics of LADH using this compound as a substrate. The study characterized the formation and decay of enzyme-bound intermediates, providing valuable data on the catalytic efficiency and mechanism of action of LADH .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-3-nitrobenzyl alcohol, and how can purity be optimized?

- Synthesis Methods : A common approach involves nitration of substituted benzyl alcohols. For example, nitration of 4-methylbenzyl alcohol derivatives can yield nitro-substituted products. Purification typically employs recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .

- Purity Optimization : Use HPLC or GC-MS to monitor byproducts (e.g., ortho-nitro isomers). Adjust reaction conditions (temperature, nitrating agent concentration) to minimize side reactions .

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopic Techniques :

- NMR : Analyze and NMR spectra to confirm hydroxyl (-OH), nitro (-NO), and benzyl alcohol (-CHOH) groups.

- FTIR : Identify characteristic peaks for O-H (3200–3600 cm), NO (1520, 1350 cm), and C-OH (1050–1250 cm) .

Q. What are the key safety considerations for handling and storing this compound?

- Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid inhalation and direct contact; use PPE (gloves, goggles) .

- Storage : Store at -20°C in airtight containers under inert gas (e.g., N) to prevent degradation. Monitor for discoloration, which may indicate decomposition .

Advanced Research Questions

Q. How is this compound utilized in enzyme activity assays, and what methodological controls are essential?

- Application : It serves as a cleavable spacer in β-galactosidase/β-glucuronidase detection. Enzymatic cleavage releases this compound, detected via UV-vis (425 nm) or LC-MS .

- Controls :

- Include negative controls (enzyme-free) to rule out non-specific hydrolysis.

- Validate with known enzyme inhibitors (e.g., galactose for β-galactosidase) .

Q. What computational methods are suitable for studying the reactivity of this compound in organic synthesis?

- DFT Calculations : Predict reaction pathways (e.g., nitro group reduction or hydroxyl group alkylation) using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G(d) level .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics and intermediate stability .

Q. How does this compound function in near-infrared (NIR) fluorescent probes for biomedical imaging?

- Mechanism : Conjugated to fluorophores (e.g., DCM-NH), it acts as a self-immolative linker. Enzyme-triggered cleavage releases the fluorophore, enabling "turn-on" NIR emission for ovarian tumor imaging .

- Validation : Perform in vitro/in vivo specificity tests using β-galactosidase-overexpressing cell lines and knockout controls .

Q. What strategies mitigate batch-to-batch variability in this compound used as a biochemical reagent?

- Quality Control :

- Standardize synthesis protocols (e.g., fixed nitration time/temperature).

- Implement LC-MS batch testing to ensure consistent impurity profiles (<1% o-nitro isomer) .

Q. Methodological Notes

- Contradictions in Data : While some sources report this compound as non-hazardous (e.g., NIST), others classify it as an irritant. Always consult the latest SDS and perform in-house toxicity assays .

- Advanced Characterization : For crystallographic studies, SHELXL is preferred for refining high-resolution data, especially for detecting twinning or disorder in nitro group orientations .

Properties

IUPAC Name |

4-(hydroxymethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLGJYRKLCMJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194642 | |

| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41833-13-0 | |

| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41833-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.